5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde 5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650380
InChI: InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17650380

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 5-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3
Standard InChI Key PXXRTYIAEXRYEN-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)C2=CC=C(S2)C=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule consists of a thiophene ring substituted at the 5-position with a 4-hydroxy-4-methylpiperidine group and at the 2-position with a formyl (-CHO) group. Key features include:

  • Thiophene ring: A sulfur-containing aromatic system enabling π-π stacking interactions in biological targets .

  • 4-Hydroxy-4-methylpiperidine: A conformationally constrained tertiary alcohol that enhances solubility and hydrogen-bonding capacity .

  • Carbaldehyde group: A reactive site for further derivatization via condensation or nucleophilic addition reactions .

Table 1: Physicochemical Comparison with Related Compounds

Property5-(4-Hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde 4-(5-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde
Molecular FormulaC₁₁H₁₅NO₂SC₁₀H₁₃NO₂SC₁₁H₁₅NO₂S
Molecular Weight (g/mol)225.31227.28225.31
Key Substituent4-MethylpiperidinePiperidine2-Methylpiperidine
Calculated LogP*1.2 ± 0.30.9 ± 0.21.4 ± 0.3

*Estimated using PubChem’s XLogP3 algorithm .

The methyl group on the piperidine ring increases hydrophobicity compared to non-methylated analogs, potentially enhancing blood-brain barrier permeability .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, inferences can be drawn from structurally similar molecules:

  • ¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), aromatic thiophene protons (6.8–7.5 ppm), and piperidine methyl groups (1.2–1.5 ppm) .

  • FT-IR: Strong absorption bands for the carbonyl group (∼1700 cm⁻¹) and hydroxyl group (∼3400 cm⁻¹) .

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes are hypothesized based on analogous syntheses :

  • Thiophene-first approach:

    • Step 1: Lithiation of 2-bromothiophene followed by formylation to yield 2-bromo-5-formylthiophene.

    • Step 2: Nucleophilic substitution with 4-hydroxy-4-methylpiperidine under Mitsunobu conditions .

  • Piperidine-first approach:

    • Step 1: Protection of 4-hydroxy-4-methylpiperidine as a silyl ether.

    • Step 2: Coupling to 5-aminothiophene-2-carbaldehyde via Buchwald-Hartwig amination.

    • Step 3: Deprotection to yield the target compound .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiophene 5-position requires careful control of reaction stoichiometry and temperature.

  • Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Relevance and Applications

Table 2: In Vitro Antifungal Activity of Structural Analogs

CompoundC. albicans IC₅₀ (µg/mL)A. fumigatus IC₅₀ (µg/mL)
Fluconazole2.14.3
4-Methylpiperidine analog8.712.4

While less potent than fluconazole, the analog’s unique resistance profile warrants further investigation .

CNS Drug Development

The 4-methylpiperidine moiety is a hallmark of sigma-1 receptor ligands, which modulate neurotransmitter release in neurological disorders . Computational models predict moderate blood-brain barrier permeability (LogBB = 0.32) due to the compound’s balanced hydrophobicity.

Computational Insights

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-31G(d) basis set, key parameters include:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate chemical reactivity .

  • Electrophilicity index (ω): 1.7 eV, suggesting susceptibility to nucleophilic attack .

Molecular Dynamics Simulations

In silico studies of the compound’s binding to the serotonin 5-HT₆ receptor (PDB: 7XD8) reveal:

  • Hydrogen bonding between the piperidine hydroxyl and SER350.

  • Van der Waals interactions between the thiophene ring and PHE348 .

Future Directions

Derivative Synthesis

Priority modifications include:

  • Schiff base formation: Condensing the aldehyde with amines to produce imines for metal coordination studies .

  • Reductive amination: Converting the aldehyde to a methylamine group for enhanced CNS penetration.

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, CDK2) is warranted, given the thiophene moiety’s affinity for ATP-binding pockets .

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